8-Methyl-1,4-dioxaspiro[4.5]decane-7,8-diol
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Overview
Description
8-Methyl-1,4-dioxaspiro[4.5]decane-7,8-diol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a dioxaspirodecane ring system with a methyl group and two hydroxyl groups. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-7,8-diol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxyl groups. One common synthetic route involves the reaction of a suitable diol with a spirocyclic ketone under acidic conditions to form the dioxaspirodecane ring. The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the spirocyclization and hydroxylation steps. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,4-dioxaspiro[4.5]decane-7,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form diols or alcohols.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) and amines (e.g., NH3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
8-Methyl-1,4-dioxaspiro[4.5]decane-7,8-diol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-1,4-dioxaspiro[4.5]decane-7,8-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. The spirocyclic structure may also interact with enzymes and receptors, modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
8-Methyl-1,4-dioxaspiro[4.5]decane-7,8-diol can be compared with other similar compounds, such as:
1,4-Dioxaspiro[4.5]decane: Lacks the methyl and hydroxyl groups, resulting in different chemical properties and reactivity.
8-Methylene-1,4-dioxaspiro[4.5]decane: Contains a methylene group instead of the methyl group, leading to variations in reactivity and applications.
1,4-Dioxa-8-azaspiro[4.5]decane:
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62032-53-5 |
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Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
8-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol |
InChI |
InChI=1S/C9H16O4/c1-8(11)2-3-9(6-7(8)10)12-4-5-13-9/h7,10-11H,2-6H2,1H3 |
InChI Key |
JWVIXKIZJBFBSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1O)OCCO2)O |
Origin of Product |
United States |
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